molecular formula C16H14N2O2S B2631377 N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide CAS No. 1251634-06-6

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide

Cat. No. B2631377
CAS RN: 1251634-06-6
M. Wt: 298.36
InChI Key: OBUAXERLQOLYOR-UHFFFAOYSA-N
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Description

4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They have been the subject of many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .


Synthesis Analysis

The development of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate compound as a heterocyclic enols containing a Michael acceptor has been described . It participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .


Molecular Structure Analysis

Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives and isocyanides process leads readily and efficiently to heterocyclic enamines .

Scientific Research Applications

Synthesis and Biological Activity

4-Oxoquinolines, including derivatives such as N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide, have been associated with various pharmacological activities. These compounds have been studied for their regioselective ethylation reactions, offering insights into their synthetic pathways and potential for modification to enhance biological activity. The presence of a carboxamide unit on the 4-oxoquinoline core, in particular, has been linked to significant antibacterial and antiviral effects (Batalha et al., 2019).

Anticancer research has also focused on derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which have shown promising activity against breast cancer cell lines. Such studies involve the synthesis of novel compounds and their evaluation through assays to determine their effectiveness in inhibiting cancer cell growth (Gaber et al., 2021).

Antimicrobial and Antitubercular Agents

The quest for new antimicrobial and antitubercular agents has led to the exploration of quinoline derivatives, including the synthesis of compounds exhibiting significant activity against Mycobacterium tuberculosis. Such studies not only contribute to the understanding of the structural requirements for biological activity but also to the development of potential therapeutic agents for treating infections (Marvadi et al., 2020).

Enhancement of Analgesic Properties

Research into the analgesic properties of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides has demonstrated the potential of bioisosteric replacements to increase analgesic activity. These findings are crucial for the development of new pain relief medications, highlighting the versatility of the quinoline scaffold in medicinal chemistry (Ukrainets et al., 2016).

Future Directions

The principles of green chemistry guide us to ideal synthesis . An ideal synthesis leads to the desired product with the highest efficiency in the least number of steps and the reagents used in it are at an environmentally acceptable level . Multi-component reactions (MCR), especially isocyanide-based multicomponent reactions (IMCRs), have attended great concentration to scientists because of their many advantages .

properties

IUPAC Name

N-(4-ethyl-2-oxo-1H-quinolin-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-2-10-8-15(19)18-13-9-11(5-6-12(10)13)17-16(20)14-4-3-7-21-14/h3-9H,2H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUAXERLQOLYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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